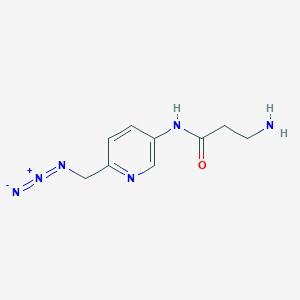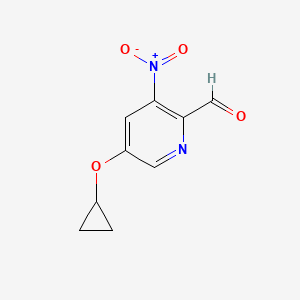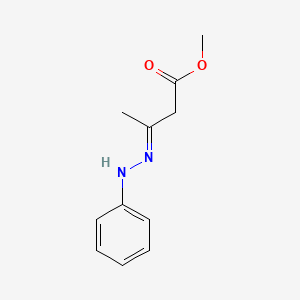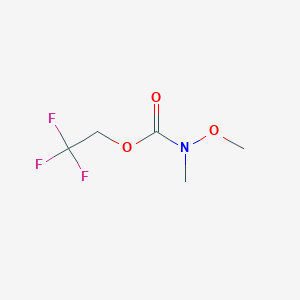![molecular formula C14H4Cl2F4N2S2 B14802687 2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B14802687.png)
2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,6-difluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2ClF2NS. It is a derivative of benzo[d]thiazole, characterized by the presence of chlorine and fluorine atoms at specific positions on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-difluorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the chlorination and fluorination of benzo[d]thiazole derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5,6-difluorobenzo[d]thiazole may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,6-difluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloro-5,6-difluorobenzo[d]thiazole include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,6-difluorobenzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,6-difluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzo[d]thiazole: Similar structure but with only one fluorine atom.
2-Chlorobenzothiazole: Lacks fluorine atoms.
5,6-Difluorobenzo[d]thiazole: Lacks chlorine atom.
Uniqueness
2-Chloro-5,6-difluorobenzo[d]thiazole is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern makes it valuable for certain chemical syntheses and applications .
Eigenschaften
Molekularformel |
C14H4Cl2F4N2S2 |
|---|---|
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
2-chloro-5,6-difluoro-1,3-benzothiazole |
InChI |
InChI=1S/2C7H2ClF2NS/c2*8-7-11-5-1-3(9)4(10)2-6(5)12-7/h2*1-2H |
InChI-Schlüssel |
VAKKPEMTZZMBRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)Cl.C1=C2C(=CC(=C1F)F)SC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)

![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)




